molecular formula C18H18N4 B12327970 5-Amino-1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazole-4-carbonitrile

5-Amino-1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12327970
M. Wt: 290.4 g/mol
InChI Key: DZSWVSBKEMEABO-UHFFFAOYSA-N
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Description

“5-Amino-1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazole-4-carbonitrile” is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a naphthalenyl group, a tert-butyl group, and an amino group, making it a unique and potentially useful molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazole-4-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the naphthalenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Addition of the tert-butyl group: This can be done using tert-butyl chloride in the presence of a strong base.

    Incorporation of the amino group: This might involve a nucleophilic substitution reaction.

    Formation of the carbonitrile group: This can be achieved through a cyanation reaction using reagents like sodium cyanide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions might convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, acids, bases.

Major Products

    Oxidation products: Oxides, hydroxyl derivatives.

    Reduction products: Amines, reduced carbonitriles.

    Substitution products: Various substituted pyrazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It might be used in the synthesis of novel materials with unique properties.

Biology

    Biochemical Probes: The compound can be used to study enzyme mechanisms or protein interactions.

    Drug Development: It might serve as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its unique structure.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of “5-Amino-1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazole-4-carbonitrile” would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(1-naphthalenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(1,1-dimethylethyl)-3-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

“5-Amino-1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazole-4-carbonitrile” is unique due to the presence of both the naphthalenyl and tert-butyl groups, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness might translate to specific advantages in its applications, such as increased stability, selectivity, or potency.

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

5-amino-1-tert-butyl-3-naphthalen-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H18N4/c1-18(2,3)22-17(20)15(11-19)16(21-22)14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,20H2,1-3H3

InChI Key

DZSWVSBKEMEABO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)C2=CC3=CC=CC=C3C=C2)C#N)N

Origin of Product

United States

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